1,3-Bis(4-chlorophenyl)propane-1,3-dione

Description

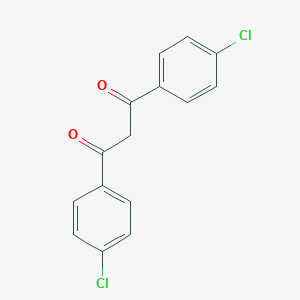

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-chlorophenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXKZJFMYKDQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171456 | |

| Record name | 1,3-Propanedione, 1,3-bis(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18362-49-7 | |

| Record name | 1,3-Propanedione, 1,3-bis(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18362-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanedione, 1,3-bis(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS(4-CHLOROPHENYL)-1,3-PROPANEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Bis(4-chlorophenyl)propane-1,3-dione

CAS Number: 18362-49-7

This technical guide provides a comprehensive overview of 1,3-Bis(4-chlorophenyl)propane-1,3-dione, a diketone compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, a detailed experimental protocol for its synthesis, and explores its potential, though not yet fully elucidated, biological activities based on related structures.

Compound Identity and Physicochemical Properties

This compound is a symmetrical aromatic diketone. Its structure features a central propane-1,3-dione linker flanked by two 4-chlorophenyl groups.

Table 1: Physicochemical Data for this compound [1]

| Property | Value |

| CAS Number | 18362-49-7 |

| Molecular Formula | C₁₅H₁₀Cl₂O₂ |

| Molecular Weight | 293.15 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4,4'-Dichlorodibenzoylmethane |

Note: Further experimental data on properties such as melting point, boiling point, and solubility would require specific experimental determination.

Synthesis and Experimental Protocols

The primary method for synthesizing 1,3-diaryl-1,3-propanediones is the Claisen condensation reaction. This involves the base-catalyzed reaction between an ester and a ketone. For the synthesis of this compound, 4-chloroacetophenone would be reacted with an ester of 4-chlorobenzoic acid, such as methyl 4-chlorobenzoate.

General Experimental Protocol: Claisen Condensation

This protocol is a generalized procedure based on established methods for Claisen condensations to synthesize β-diketones.[2]

Materials:

-

4-Chloroacetophenone

-

Methyl 4-chlorobenzoate

-

Sodium hydride (NaH) or other strong base (e.g., sodium ethoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, or toluene)

-

Hydrochloric acid (HCl), dilute solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride is suspended in an anhydrous solvent like THF.

-

Enolate Formation: To this suspension, 4-chloroacetophenone, dissolved in the anhydrous solvent, is added dropwise at 0 °C. The mixture is then stirred at room temperature for a specified time to allow for the formation of the enolate.

-

Condensation: The solution of methyl 4-chlorobenzoate in the anhydrous solvent is then added dropwise to the reaction mixture. The reaction is typically heated to reflux for several hours to drive the condensation.

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of a dilute aqueous acid (e.g., HCl) to neutralize the base.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate), to yield the pure this compound.

Characterization: The purified product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.[3][4]

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequencies.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported in the available literature, the broader class of 1,3-diaryl-1,3-propanedione and related chalcone derivatives has demonstrated a range of biological activities, including anticancer and enzyme inhibitory effects.[5][6][7] These activities suggest potential avenues of research for the title compound.

Postulated Areas of Biological Investigation

-

Anticancer Activity: Many chalcones and their derivatives have shown cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival, such as the JAK/STAT or MAPK pathways.

-

Enzyme Inhibition: The 1,3-dicarbonyl moiety is a known chelating agent for metal ions, which are often present in the active sites of enzymes. This suggests that compounds like this compound could act as inhibitors for various metalloenzymes. For instance, related compounds have been shown to inhibit enzymes like 4-hydroxyphenylpyruvate dioxygenase.[6]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Hypothetical Biological Screening Workflow

Given the lack of specific biological data for this compound, the following diagram outlines a logical workflow for its initial biological screening, based on the activities of related compounds.

Caption: Proposed workflow for the biological evaluation of this compound.

References

- 1. 1,3-Bis(4-chlorophenyl)-1,3-propanedione | C15H10Cl2O2 | CID 97083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dspace.rri.res.in [dspace.rri.res.in]

- 3. mdpi.com [mdpi.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Bis(4-chlorophenyl)propane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-chlorophenyl)propane-1,3-dione is a diketone derivative with a chemical structure that has garnered interest in various fields of chemical and pharmaceutical research. Its symmetrically substituted diarylpropane-1,3-dione core makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activities. This guide provides a comprehensive overview of its chemical structure, methods of synthesis, and available spectral data, presented in a format tailored for scientific professionals.

Chemical Structure and Identification

The chemical identity of this compound is well-established through various nomenclature and registry systems.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 18362-49-7 |

| Molecular Formula | C₁₅H₁₀Cl₂O₂ |

| Molecular Weight | 293.15 g/mol |

| SMILES String | C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)Cl)Cl |

| InChI Key | DNXKZJFMYKDQNL-UHFFFAOYSA-N |

| Synonyms | 1,3-Bis(p-chlorophenyl)-1,3-propanedione, 4,4'-Dichlorodibenzoylmethane |

digraph "1_3_Bis_4_chlorophenyl_propane_1_3_dione" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368", fontcolor="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl", fontcolor="#34A853"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; C9 [label="C"]; O2 [label="O", fontcolor="#EA4335"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; Cl2 [label="Cl", fontcolor="#34A853"];

// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; Cl1 [pos="0,3!"]; C7 [pos="2.6,1.5!"]; O1 [pos="3.9,0.75!"]; C8 [pos="2.6,3!"]; C9 [pos="3.9,3.75!"]; O2 [pos="5.2,3!"]; C10 [pos="6.5,3.75!"]; C11 [pos="7.8,3!"]; C12 [pos="9.1,3.75!"]; C13 [pos="9.1,5.25!"]; C14 [pos="7.8,6!"]; C15 [pos="6.5,5.25!"]; Cl2 [pos="10.4,3!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=double]; C7 -- C8; C8 -- C9; C9 -- O2 [style=double]; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C10; C4 -- Cl1; C13 -- Cl2; }

Caption: 2D Chemical Structure of this compound.

Synthesis Protocol

The synthesis of 1,3-diaryl-1,3-diones is commonly achieved through a Claisen condensation reaction. This involves the base-catalyzed condensation of an ester and a ketone. For the synthesis of this compound, 4'-chloroacetophenone would be reacted with methyl 4-chlorobenzoate. The following is a representative experimental protocol adapted from general procedures for similar compounds.

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Experimental Protocol:

-

Materials:

-

4'-Chloroacetophenone

-

Methyl 4-chlorobenzoate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in the anhydrous reaction solvent.

-

Dissolve 4'-chloroacetophenone (1 equivalent) in the anhydrous solvent and add it dropwise to the sodium hydride suspension at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

-

Dissolve methyl 4-chlorobenzoate (1 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of an aqueous solution of hydrochloric acid at 0 °C until the pH is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

-

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: While a ¹³C NMR spectrum is available on SpectraBase for a compound named 1,3-Bis(p-chlorophenyl)-1,3-propanedione, the specific peak assignments are not provided in the search results.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule, particularly the carbonyl groups of the dione.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Note: An FTIR spectrum is available on SpectraBase for a compound named 1,3-Bis(p-chlorophenyl)-1,3-propanedione, but the specific absorption bands are not detailed in the search results. The spectrum would be expected to show a strong absorption band characteristic of the C=O stretching of the β-diketone, likely in the range of 1550-1650 cm⁻¹, which is lower than a typical ketone due to conjugation and enol-keto tautomerism.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Assignment |

| Data not available in search results |

Note: No specific mass spectrometry data for this compound was found in the search results.

Conclusion

This technical guide provides a foundational understanding of this compound for research and development purposes. The provided information on its chemical structure, a representative synthesis protocol, and an overview of expected spectral data serves as a valuable resource for scientists working with this compound. Further experimental work is encouraged to fully characterize this molecule and explore its potential applications.

Molecular Weight of 1,3-Bis(4-chlorophenyl)propane-1,3-dione

The molecular weight of 1,3-Bis(4-chlorophenyl)propane-1,3-dione is a critical parameter for researchers and scientists in drug development and other chemical disciplines. This value is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₅H₁₀Cl₂O₂.[1]

Elemental Composition and Molecular Weight Calculation

The molecular weight is calculated based on the atomic weights of carbon, hydrogen, chlorine, and oxygen. The standard atomic weights are approximately 12.011 u for carbon, 1.008 u for hydrogen, 35.453 u for chlorine, and 15.999 u for oxygen.[2][3][4][5][6][7][8][9][10][11][12]

A detailed breakdown of the molecular weight calculation is provided in the table below.

| Element | Symbol | Count | Atomic Weight (u) | Total Weight (u) |

| Carbon | C | 15 | 12.011 | 180.165 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Chlorine | Cl | 2 | 35.453 | 70.906 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 293.149 |

Based on the calculation, the molecular weight of this compound is approximately 293.15 g/mol .[13] Commercially available sources and chemical databases also list the molecular weight in this range, for instance, 293.1 g/mol .[1]

References

- 1. 1,3-Bis(4-chlorophenyl)-1,3-propanedione | C15H10Cl2O2 | CID 97083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorine - Wikipedia [en.wikipedia.org]

- 3. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. quora.com [quora.com]

- 6. princeton.edu [princeton.edu]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Oxygen, atomic [webbook.nist.gov]

- 12. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 18362-49-7|this compound|BLD Pharm [bldpharm.com]

1,3-Bis(4-chlorophenyl)propane-1,3-dione IUPAC name

An In-Depth Technical Guide to 1,3-Bis(4-chlorophenyl)propane-1,3-dione

Introduction and Chemical Identity

This compound is a diketone derivative that has garnered interest in various chemical and biological research fields. Its structure, featuring two chlorophenyl groups flanking a propanedione linker, makes it a subject of study for coordination chemistry, materials science, and as a potential scaffold in drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers and professionals in drug development.

The standard and systematic name for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1].

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below. These data are essential for its characterization, handling, and use in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 18362-49-7 | Oakwood Chemical[2] |

| Molecular Formula | C₁₅H₁₀Cl₂O₂ | PubChem[1] |

| Molecular Weight | 293.1 g/mol | PubChem[1] |

| Synonyms | 4,4'-Dichlorodibenzoylmethane, 1,3-Bis(p-chlorophenyl)-1,3-propanedione | PubChem[1] |

| Appearance | Solid (form may vary) | --- |

| Melting Point | Data not consistently available | --- |

Table 2: Spectral Data Summary

| Spectroscopy Type | Key Features |

| ¹H NMR | The proton nuclear magnetic resonance (PMR) spectra of similar β-diketones indicate they often exist in an enolic form, showing a characteristic enolic OH peak at a high chemical shift (e.g., ~16.8 ppm)[3]. Aromatic protons would appear in the range of 7-8 ppm, and the methylene/methine proton of the dione linker would appear in the midfield. |

| ¹³C NMR | Expected signals would include those for the carbonyl carbons (~180-200 ppm), aromatic carbons (120-140 ppm range), and the central methylene carbon. |

| Infrared (IR) | The IR spectrum would be characterized by strong carbonyl (C=O) stretching bands. In its enolic form, a broad O-H stretch and C=C stretching bands would also be prominent. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Synthesis and Experimental Protocols

The synthesis of 1,3-diaryl-1,3-propanediones is commonly achieved through a base-catalyzed Claisen condensation reaction. This involves the reaction of an appropriate ester with a ketone.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol describes a general method for synthesizing this compound.

Materials:

-

Ethyl 4-chlorobenzoate

-

4'-Chloroacetophenone

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

-

Hydrochloric acid (HCl), dilute solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride in anhydrous diethyl ether.

-

Addition of Reactants: A solution containing equimolar amounts of ethyl 4-chlorobenzoate and 4'-chloroacetophenone in anhydrous diethyl ether is added dropwise to the flask at room temperature with constant stirring.

-

Reaction: The reaction mixture is then heated to reflux and maintained for several hours until completion (monitored by Thin Layer Chromatography).

-

Quenching and Neutralization: After cooling to room temperature, the reaction is carefully quenched by the slow addition of ice-cold water. The mixture is then acidified to a pH of ~5-6 with dilute hydrochloric acid, which precipitates the crude product.

-

Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed with water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Below is a diagram illustrating the general workflow for the synthesis.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

While specific biological data for this compound is not extensively documented in readily available literature, the broader class of 1,3-diaryl-1,3-propanediones and related chalcones are known for a wide range of biological activities. These activities include anticancer, antioxidant, and antimicrobial effects[4][5].

The structural similarity to chalcones suggests that this compound could be investigated for cytotoxic effects against cancer cell lines. Chalcone derivatives have been shown to induce apoptosis and exhibit significant cytotoxicity against breast cancer cells (MCF-7)[4]. The presence of chloro-substituents on the phenyl rings can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its biological activity.

Experimental Protocol: MTT Assay for Cytotoxicity

To evaluate the potential of this compound as a cytotoxic agent, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Tamoxifen).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC₅₀ value.

The workflow for this common cytotoxicity assay is depicted below.

Caption: Standard workflow for determining the in vitro cytotoxicity of a compound using an MTT assay.

Conclusion

This compound is a well-defined chemical entity with established synthetic routes. While its biological profile is not yet fully characterized, its structural relationship to other bioactive diketones and chalcones makes it a compound of interest for further investigation, particularly in the realm of oncology drug discovery. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the chemical and biological potential of this molecule.

References

- 1. 1,3-Bis(4-chlorophenyl)-1,3-propanedione | C15H10Cl2O2 | CID 97083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. dspace.rri.res.in [dspace.rri.res.in]

- 4. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Keto-Enol Tautomerism in Aromatic 1,3-Diketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental chemical equilibrium with significant implications in drug design, synthesis, and biological activity. In the realm of aromatic 1,3-diketones, this tautomeric balance is delicately influenced by a confluence of electronic and steric effects from substituents, as well as the surrounding solvent environment. The ability of the enol form to establish a resonant six-membered ring through intramolecular hydrogen bonding often leads to its significant stabilization. This guide provides a comprehensive technical overview of the principles governing keto-enol tautomerism in aromatic 1,3-diketones, detailed experimental protocols for its investigation, and quantitative data to inform research and development.

Introduction to Keto-Enol Tautomerism in Aromatic 1,3-Diketones

Aromatic 1,3-diketones exist as an equilibrium mixture of the diketo and enol tautomers. The diketo form contains two carbonyl groups separated by a methylene group, while the enol form is characterized by a hydroxyl group adjacent to a carbon-carbon double bond, which is in conjugation with the remaining carbonyl group.[1] The position of this equilibrium is a critical determinant of the molecule's chemical reactivity, metal-chelating properties, and pharmacokinetic profile.

The enol form of aromatic 1,3-diketones is often stabilized by several factors:

-

Intramolecular Hydrogen Bonding: The formation of a stable six-membered ring via a hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen.[1]

-

Conjugation: The extended π-system created by the aromatic ring, the enolic double bond, and the carbonyl group enhances stability.

-

Aromaticity: In certain cyclic systems, enolization can lead to the formation of an aromatic ring, dramatically shifting the equilibrium towards the enol form.[2]

Conversely, the diketo form can be favored by:

-

Solvent Effects: Polar solvents can disrupt the intramolecular hydrogen bond of the enol form, thereby stabilizing the more polar diketo tautomer.[3]

-

Steric Hindrance: Bulky substituents on the aromatic ring or the diketone backbone can destabilize the planar enol form.[4][5]

Quantitative Analysis of Tautomeric Equilibria

The equilibrium constant (KT) for tautomerization is a key quantitative measure, defined as the ratio of the enol concentration to the keto concentration at equilibrium.

KT = [Enol] / [Keto]

The following tables summarize the influence of substituents and solvents on the keto-enol equilibrium for selected aromatic 1,3-diketones.

Table 1: Substituent Effects on the Percentage of Enol Tautomer of p-Substituted Aryl-1,3-diketone Malonates

| Substituent (p-position) | % Enol (in CDCl3) |

| OCH3 | 90.5 |

| CH3 | 88.2 |

| H | 87.1 |

| Cl | 84.7 |

| NO2 | 78.3 |

Data adapted from studies on 1-aryl-1,3-diketone malonates, demonstrating that electron-donating groups on the aromatic ring generally favor the enol form.[6]

Table 2: Solvent Effects on the Keto-Enol Equilibrium of Acetylacetone (a model 1,3-diketone)

| Solvent | Dielectric Constant (ε) | % Enol |

| Hexane | 1.9 | 92 |

| Carbon Tetrachloride | 2.2 | 95 |

| Benzene | 2.3 | 86 |

| Chloroform | 4.8 | 82 |

| Acetone | 20.7 | 74 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 62 |

| Water | 80.1 | 15 |

This data for acetylacetone illustrates the general trend that the proportion of the enol form decreases with increasing solvent polarity.[7][8] A similar trend is observed for aromatic 1,3-diketones.

Experimental Protocols for Studying Keto-Enol Tautomerism

The determination of the keto-enol equilibrium is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.[9] Computational modeling also serves as a powerful predictive tool.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a robust technique for quantifying the keto-enol tautomeric ratio because the proton signals for each tautomer are distinct and the interconversion is often slow on the NMR timescale.[7][11]

Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of the aromatic 1,3-diketone.[9]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, acetone-d6, DMSO-d6) in a clean, dry NMR tube.[9] The choice of solvent is critical as it influences the equilibrium.[12][13]

-

Data Acquisition: Record the 1H NMR spectrum at a constant temperature.

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol forms. The enolic hydroxyl proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The vinylic proton of the enol form is also a distinct singlet. The methylene protons of the keto form will appear as a singlet.

-

Integrate the area of a well-resolved peak corresponding to the keto form and one corresponding to the enol form.

-

Calculate the percentage of each tautomer using the following formula: % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] x 100 % Keto = [Integral(keto) / (Integral(enol) + Integral(keto))] x 100

-

-

The equilibrium constant (KT) can then be calculated as the ratio of the mole fractions of the enol and keto forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The enol form of an aromatic 1,3-diketone, with its extended conjugated system, exhibits a characteristic π → π* absorption band in the UV-Vis spectrum that is absent for the less conjugated keto form.[9][14]

Protocol:

-

Sample Preparation: Prepare a series of solutions of the aromatic 1,3-diketone of known concentrations in the solvent of interest.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (typically 200-400 nm).

-

Data Analysis:

-

Identify the absorption maximum (λmax) corresponding to the enol tautomer.[9]

-

The concentration of the enol form can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the pure enol form is known or can be estimated.

-

The concentration of the keto form can be calculated by subtracting the enol concentration from the total concentration of the diketone.

-

The equilibrium constant (KT) can then be determined.

-

Computational Chemistry

Density Functional Theory (DFT) is a widely used computational method to model and predict the keto-enol tautomeric equilibrium.[10][15]

Protocol:

-

Model Building: Construct the 3D structures of both the keto and enol tautomers of the aromatic 1,3-diketone.

-

Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in the presence of a solvent using a suitable level of theory and basis set (e.g., B3LYP/6-311G**).[10]

-

Solvation Modeling: Incorporate the effect of different solvents using implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[15]

-

Energy Calculations: Calculate the Gibbs free energy (G) for both optimized tautomers.

-

Equilibrium Constant Prediction: The Gibbs free energy of tautomerization (ΔGT) is calculated as: ΔGT = G(enol) - G(keto) The equilibrium constant (KT) can then be calculated using the equation: ΔGT = -RT ln(KT)

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination and computational analysis of keto-enol tautomerism in aromatic 1,3-diketones.

Caption: A generalized workflow for analyzing keto-enol tautomerism.

Logical Relationship of Influencing Factors

The position of the keto-enol equilibrium is determined by a balance of several key factors. The following diagram illustrates the logical relationships between these factors and their influence on the stability of the tautomers.

Caption: Interplay of factors governing tautomeric stability.

Conclusion

The keto-enol tautomerism of aromatic 1,3-diketones is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding and quantification of this equilibrium are paramount for the rational design of novel therapeutics and the optimization of synthetic pathways. The experimental and computational protocols detailed in this guide provide a robust framework for researchers to investigate and harness the unique chemical properties endowed by this tautomeric relationship. The continued exploration of these systems will undoubtedly unlock new opportunities in medicinal chemistry and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. comporgchem.com [comporgchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. cores.research.asu.edu [cores.research.asu.edu]

- 12. researchgate.net [researchgate.net]

- 13. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dial.uclouvain.be [dial.uclouvain.be]

- 15. benchchem.com [benchchem.com]

The Evolving Landscape of Diarylpropane-1,3-diones: A Technical Guide to Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

The diarylpropane-1,3-dione scaffold, a core structural motif found in a variety of natural and synthetic compounds, has garnered significant interest in the scientific community for its diverse and potent biological activities. These compounds, characterized by two aryl rings linked by a three-carbon chain containing two carbonyl groups, have demonstrated promising potential in the fields of oncology, immunology, and beyond. This technical guide provides an in-depth overview of the current understanding of the biological activities of diarylpropane-1,3-diones, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this exciting area.

I. Biological Activities and Quantitative Data

Diarylpropane-1,3-diones have been investigated for a range of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different derivatives.

A. Anticancer and Antiproliferative Activity

The antiproliferative effects of diarylpropane-1,3-diones have been evaluated against various cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) is a common metric used to quantify this activity.

| Compound | Cell Line | Activity (GI₅₀) µg/mL | Reference |

| Parsol 1789 | NCI-ADR/RES (Ovarian) | 1.1 ± 0.8 | [1] |

| Eusolex 8021 | NCI-ADR/RES (Ovarian) | >50 | [1] |

| Parsol 1789 | UACC-62 (Melanoma) | 3.5 ± 0.6 | [1] |

| Eusolex 8021 | UACC-62 (Melanoma) | 48.9 ± 1.2 | [1] |

| Parsol 1789 | 786-0 (Renal) | 4.1 ± 0.5 | [1] |

| Eusolex 8021 | 786-0 (Renal) | >50 | [1] |

| Parsol 1789 | NCI-H460 (Lung) | 4.9 ± 0.4 | [1] |

| Eusolex 8021 | NCI-H460 (Lung) | >50 | [1] |

| Parsol 1789 | PC-3 (Prostate) | 4.3 ± 0.3 | [1] |

| Eusolex 8021 | PC-3 (Prostate) | >50 | [1] |

| Parsol 1789 | OVCAR-3 (Ovarian) | 4.0 ± 0.4 | [1] |

| Eusolex 8021 | OVCAR-3 (Ovarian) | >50 | [1] |

| Parsol 1789 | HT29 (Colon) | 4.5 ± 0.4 | [1] |

| Eusolex 8021 | HT29 (Colon) | >50 | [1] |

| Parsol 1789 | K-562 (Leukemia) | 3.9 ± 0.5 | [1] |

| Eusolex 8021 | K-562 (Leukemia) | >50 | [1] |

B. Antifungal Activity

The antifungal potential of diarylpropane-1,3-diones has been assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Fungal Strain | Activity (MIC) µg/mL | Reference |

| Parsol 1789 | Paracoccidioides brasiliensis | 32 | [1] |

| Eusolex 8021 | Paracoccidioides brasiliensis | 32 | [1] |

| Parsol 1789 | Cryptococcus neoformans | 32 | [1] |

| Eusolex 8021 | Cryptococcus neoformans | 32 | [1] |

| Parsol 1789 | Sporothrix schenckii | 16 | [1] |

| Eusolex 8021 | Sporothrix schenckii | 16 | [1] |

C. Anti-inflammatory Activity of Structurally Related Diarylpropenes

While specific quantitative data for the anti-inflammatory activity of a wide range of diarylpropane-1,3-diones is limited in the current literature, studies on structurally similar diarylpropenes provide valuable insights. The following table presents the half-maximal inhibitory concentration (IC₅₀) for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

| Compound | Activity (IC₅₀ for NO inhibition) µM | Reference |

| 1,3-Diarylpropene 1 | 16.76 | [2] |

| 1,3-Diarylpropene 2 | 4.05 | [2] |

| 1,3-Diarylpropene 3 | 11.23 | [2] |

| 1,3-Diarylpropene 4 | 10.55 | [2] |

| 1,3-Diarylpropene 5 | 11.12 | [2] |

| 1,3-Diarylpropene 6 | 13.45 | [2] |

| 1,3-Diarylpropene 7 | 8.97 | [2] |

II. Potential Signaling Pathways

The biological activities of diarylpropane-1,3-diones are likely mediated through the modulation of key signaling pathways involved in cellular processes such as inflammation, proliferation, and oxidative stress. While direct experimental evidence for diarylpropane-1,3-diones is still emerging, the mechanisms of structurally related compounds, such as curcumin and chalcones, suggest potential interactions with the following pathways.

A. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Diarylpropane-1,3-diones may potentially inhibit this pathway at various points, such as by inhibiting IKK activity or preventing NF-κB translocation.

Caption: Potential inhibition points of diarylpropane-1,3-diones in the NF-κB signaling pathway.

B. Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its degradation. In response to oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes. Diarylpropane-1,3-diones, due to their potential electrophilic nature, may act as activators of this pathway by reacting with Keap1.

Caption: Potential activation of the Keap1-Nrf2 antioxidant response pathway by diarylpropane-1,3-diones.

C. STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Aberrant activation of STAT3 is implicated in various cancers. Upon phosphorylation by upstream kinases, STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in tumorigenesis. Inhibition of STAT3 signaling is a key strategy in cancer therapy, and diarylpropane-1,3-diones may exert their anticancer effects by interfering with this pathway, potentially by inhibiting STAT3 phosphorylation or dimerization.

Caption: Potential inhibition points of diarylpropane-1,3-diones in the STAT3 signaling pathway.

III. Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis of diarylpropane-1,3-diones and key in vitro assays for evaluating their biological activity.

A. Synthesis of 1,3-Diarylpropane-1,3-diones via Claisen Condensation

This protocol describes a general method for the synthesis of 1,3-diarylpropane-1,3-diones from an appropriate acetophenone and a methyl benzoate derivative.

Caption: General workflow for the synthesis of 1,3-diarylpropane-1,3-diones.

Materials:

-

Substituted acetophenone

-

Substituted methyl benzoate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the substituted acetophenone (1.0 eq) to a solution of sodium hydride (1.2 eq) in anhydrous THF at 0 °C.

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes.

-

Addition of Ester: Add a solution of the substituted methyl benzoate (1.1 eq) in anhydrous toluene to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1,3-diarylpropane-1,3-dione.

B. Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the diarylpropane-1,3-dione compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.

-

Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value.

C. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the diarylpropane-1,3-dione compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).

-

Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC₅₀ value.

IV. Conclusion and Future Directions

The diarylpropane-1,3-dione scaffold represents a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The available data, particularly on their antiproliferative and antifungal effects, are encouraging. The structural similarity to well-studied compounds like curcumin suggests a high potential for these molecules to modulate key signaling pathways involved in major diseases.

However, to fully realize the therapeutic potential of diarylpropane-1,3-diones, further research is imperative. Future studies should focus on:

-

Expansion of the chemical library: Synthesis and biological evaluation of a broader range of diarylpropane-1,3-dione derivatives with diverse substitution patterns on the aryl rings are needed to establish comprehensive structure-activity relationships (SAR).

-

In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action, including direct experimental validation of their effects on the NF-κB, Keap1-Nrf2, and STAT3 signaling pathways, is crucial.

-

In vivo efficacy and safety profiling: Promising lead compounds should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of diarylpropane-1,3-diones. The continued investigation of this versatile chemical scaffold holds the promise of delivering novel and effective treatments for a variety of challenging diseases.

References

Aromatic 1,3-Diketones: A Comprehensive Technical Review of Their Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Aromatic 1,3-diketones, a class of organic compounds characterized by two carbonyl groups separated by a methylene group and attached to at least one aromatic ring, are of significant interest in various scientific disciplines. Their unique structural features, including the ability to exhibit keto-enol tautomerism and act as bidentate ligands, give rise to a diverse range of chemical and biological properties. This in-depth technical guide provides a comprehensive review of the synthesis, physicochemical properties, and applications of aromatic 1,3-diketones, with a particular focus on their relevance to drug discovery and materials science.

Synthesis of Aromatic 1,3-Diketones

The synthesis of aromatic 1,3-diketones is most commonly achieved through the Claisen condensation reaction. This method involves the base-catalyzed reaction between an aromatic ketone and an ester. The choice of base and solvent can significantly influence the reaction yield and purity of the product.

Experimental Protocol: Synthesis of Dibenzoylmethane

A representative protocol for the synthesis of dibenzoylmethane, a parent compound of this class, is the Claisen condensation of acetophenone and ethyl benzoate.

Materials:

-

Acetophenone

-

Ethyl benzoate

-

Sodium ethoxide

-

Toluene

-

Hydrochloric acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous toluene.

-

Heat the mixture to reflux.

-

A mixture of acetophenone and ethyl benzoate is added dropwise to the refluxing solution over a period of 1-2 hours.

-

After the addition is complete, continue refluxing for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

-

Filter the crude dibenzoylmethane and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain pure dibenzoylmethane.

A similar procedure can be followed for the synthesis of substituted dibenzoylmethanes, such as 4-methoxydibenzoylmethane, by using the appropriately substituted acetophenone or benzoate ester. For instance, the synthesis of 4-tert-butyl-4'-methoxy dibenzoyl methane involves the reaction of p-methoxy acetophenone and p-tert-butylbenzoic acid methyl ester in the presence of sodium methoxide or sodium ethoxide.

Caption: Workflow for the synthesis of dibenzoylmethane via Claisen condensation.

Keto-Enol Tautomerism

A defining characteristic of 1,3-diketones is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, often making it the predominant tautomer, especially in non-polar solvents. The position of this equilibrium is influenced by the solvent, temperature, and the nature of the substituents on the aromatic rings.

Caption: Equilibrium between the keto and enol tautomers of an aromatic 1,3-diketone.

Experimental Protocol: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique to quantify the ratio of keto and enol tautomers in solution.

Materials:

-

Aromatic 1,3-diketone sample

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

Procedure:

-

Prepare solutions of the aromatic 1,3-diketone in different deuterated solvents of varying polarity.

-

Acquire the ¹H NMR spectrum for each solution.

-

Identify the characteristic signals for the keto and enol forms. The enol form typically shows a downfield signal for the enolic proton (around 16-17 ppm) and a signal for the vinylic proton. The keto form shows a signal for the methylene protons.

-

Integrate the signals corresponding to the enolic proton and the methylene protons of the keto form.

-

Calculate the percentage of the enol tautomer using the following equation:

% Enol = [Integral of enolic proton / (Integral of enolic proton + (Integral of methylene protons / 2))] * 100

The division of the methylene proton integral by two accounts for the presence of two protons in the keto form versus one in the enol form.

Physicochemical Properties

The physicochemical properties of aromatic 1,3-diketones are crucial for their application in various fields. These properties are influenced by the nature and position of substituents on the aromatic rings.

Acidity (pKa)

The methylene protons of the keto form are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. The pKa values of aromatic 1,3-diketones are influenced by the electronic effects of the substituents on the aromatic rings.

Table 1: pKa Values of Selected Aromatic 1,3-Diketones

| Compound | Substituent (R) | pKa in DMSO |

| Dibenzoylmethane | H | 13.7 |

| 4-Methoxydibenzoylmethane | 4-OCH₃ | 14.1 |

| 4-Nitrodibenzoylmethane | 4-NO₂ | 12.8 |

Note: The pKa values can vary depending on the solvent and experimental conditions. The values presented here are approximate and for comparative purposes.

Coordination Chemistry

The enolate form of aromatic 1,3-diketones acts as a bidentate ligand, readily forming stable complexes with a wide range of metal ions. The stability of these metal complexes is quantified by their stability constants.

Table 2: Stability Constants (log β) of Metal Complexes with Dibenzoylmethane

| Metal Ion | log β₁ | log β₂ |

| Cu(II) | 11.7 | 22.5 |

| Ni(II) | 10.6 | 20.0 |

| Zn(II) | 9.1 | 17.3 |

| Co(II) | 9.5 | 17.8 |

Note: Stability constants are dependent on factors such as ionic strength, temperature, and solvent.

Biological Activities and Applications

Aromatic 1,3-diketones exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery and development.

Antioxidant Activity

Many aromatic 1,3-diketones, particularly those with phenolic hydroxyl groups like curcumin, are potent antioxidants. They can scavenge free radicals and chelate metal ions involved in oxidative stress.

Caption: Antioxidant mechanism of phenolic aromatic 1,3-diketones.

Table 3: Antioxidant Activity (IC₅₀) of Selected Aromatic 1,3-Diketones

| Compound | Assay | IC₅₀ (µM) |

| Curcumin | DPPH | 17.5 |

| Dibenzoylmethane | DPPH | >100 |

| 4-Hydroxydibenzoylmethane | DPPH | 25.3 |

Note: IC₅₀ values represent the concentration required to inhibit 50% of the activity and can vary between different antioxidant assays.

Anticancer Activity

Several aromatic 1,3-diketones have demonstrated promising anticancer properties by modulating various signaling pathways involved in cancer cell proliferation, apoptosis, and angiogenesis.

Table 4: Anticancer Activity (IC₅₀) of Selected Aromatic 1,3-Diketones

| Compound | Cell Line | IC₅₀ (µM) |

| Curcumin | MCF-7 (Breast Cancer) | 15.2 |

| Curcumin | HCT-116 (Colon Cancer) | 25.8 |

| Dibenzoylmethane | PC-3 (Prostate Cancer) | 45.1 |

Note: IC₅₀ values are cell line dependent and can vary based on the experimental setup.

Applications in Materials Science

The ability of aromatic 1,3-diketones to act as ligands has been exploited in the development of advanced materials, such as metal-organic frameworks (MOFs). These porous materials have potential applications in gas storage, catalysis, and sensing.

Caption: General scheme for the synthesis of Metal-Organic Frameworks (MOFs) using aromatic 1,3-diketone linkers.

Conclusion

Aromatic 1,3-diketones are a versatile class of compounds with a rich chemistry and a wide array of applications. Their tunable electronic and steric properties, coupled with their ability to coordinate with metal ions, make them valuable building blocks in the design of new therapeutic agents and functional materials. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the development of novel and innovative technologies in medicine and materials science.

Physical and chemical properties of 1,3-Bis(4-chlorophenyl)propane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Bis(4-chlorophenyl)propane-1,3-dione, a diketone compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its molecular structure, physicochemical characteristics, and spectral properties. Furthermore, it outlines a probable synthetic route and discusses the keto-enol tautomerism inherent to its structure. While specific biological activities for this compound are not extensively documented, the known roles of similar 1,3-diketone scaffolds in biological systems are explored, suggesting potential avenues for future research.

Introduction

This compound, also known as 4,4'-dichlorodibenzoylmethane, belongs to the class of β-diketones. This structural motif is of significant interest due to its versatile chemical reactivity and its presence in various biologically active natural and synthetic compounds. The 1,3-dicarbonyl functionality imparts unique properties, including the ability to form stable metal chelates and to exist in a tautomeric equilibrium between keto and enol forms. Understanding the fundamental physical and chemical properties of this compound is crucial for its potential application in drug design, as a building block in organic synthesis, and in the development of novel materials.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These values are derived from computational models and available experimental data.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 18362-49-7 | [1][2] |

| Molecular Formula | C₁₅H₁₀Cl₂O₂ | [1][2] |

| Molecular Weight | 293.15 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not experimentally determined in searched literature. | |

| Boiling Point | 454 °C at 760 mmHg (predicted) | |

| Solubility | Soluble in common organic solvents like chloroform-d. | [3] |

| Density | 1.327 g/cm³ (predicted) |

Table 2: Computed Chemical Properties

| Property | Value | Reference |

| XLogP3-AA | 4.4 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Exact Mass | 292.005785 g/mol | [3] |

| Topological Polar Surface Area | 34.1 Ų | [4] |

| Flash Point | 191.2 °C (predicted) |

Chemical Structure and Reactivity

Keto-Enol Tautomerism

A key characteristic of 1,3-diketones is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the overall structure, particularly in non-polar solvents.

Caption: Keto-enol tautomerism of 1,3-diketones.

The proton nuclear magnetic resonance (¹H NMR) spectra of similar 1,3-diketones often show a characteristic signal for the enolic proton at a downfield chemical shift (around 16.8 ppm), indicating the presence of the enol tautomer.[5]

Experimental Protocols

Synthesis via Claisen Condensation

A plausible and widely used method for the synthesis of 1,3-diaryl-1,3-propanediones is the Claisen condensation.[6] This reaction involves the base-catalyzed condensation of an ester with a ketone. For the synthesis of this compound, this would involve the reaction of ethyl 4-chlorobenzoate with 4'-chloroacetophenone.

Caption: General workflow for Claisen condensation.

Experimental Procedure (Adapted from similar syntheses):

-

Reaction Setup: A solution of 4'-chloroacetophenone in an anhydrous solvent (e.g., tetrahydrofuran) is added to a suspension of a strong base, such as sodium hydride or sodium amide.

-

Addition of Ester: Ethyl 4-chlorobenzoate is then added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature or heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of an acid (e.g., dilute HCl) to neutralize the base and protonate the diketonate salt.

-

Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectral Data

Table 3: Expected Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons in the range of 7.0-8.0 ppm. - A singlet for the methylene protons (CH₂) in the keto form around 4.0-5.0 ppm. - A singlet for the methine proton (=CH-) in the enol form around 6.0-7.0 ppm. - A broad singlet for the enolic hydroxyl proton (-OH) at a downfield chemical shift (>15 ppm) due to intramolecular hydrogen bonding. |

| ¹³C NMR | - Carbonyl carbons (C=O) in the keto form around 190-200 ppm. - Carbonyl and enolic carbons in the enol form at slightly different chemical shifts. - Methylene carbon (CH₂) in the keto form around 50-60 ppm. - Aromatic carbons in their characteristic regions. |

| FT-IR (cm⁻¹) | - C=O stretching vibrations for the keto form around 1700-1730 cm⁻¹. - A broad O-H stretching vibration for the enol form around 2500-3200 cm⁻¹. - C=C stretching vibration for the enol form around 1600-1640 cm⁻¹. - C-Cl stretching vibrations in the aromatic region. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns showing the loss of chlorophenyl and carbonyl groups. |

Potential Biological Activity and Drug Development Applications

While no specific biological studies on this compound were identified in the searched literature, the 1,3-diketone scaffold is present in numerous compounds with a wide range of biological activities.[7][8] These activities are often attributed to their antioxidant and metal-chelating properties.

Antioxidant Activity

Phenolic 1,3-diketones, such as those found in ginger, have demonstrated significant protective effects against lipid peroxidation.[9] This antioxidant activity is believed to arise from the ability of the 1,3-diketone moiety to scavenge free radicals. The active methylene group within the diketone structure is a key contributor to this radical-scavenging capability.

Caption: Proposed radical scavenging by 1,3-diketones.

Potential as a Pharmacophore

The 1,3-diketone structure can serve as a versatile pharmacophore in drug design. Its ability to act as a bidentate ligand allows for the formation of stable complexes with various metal ions, which can be a strategy for developing metal-based therapeutics. Furthermore, the reactivity of the dicarbonyl system allows for its use as a synthetic intermediate in the preparation of various heterocyclic compounds with potential medicinal applications.

Conclusion

This compound is a compound with well-defined, albeit largely computed, physicochemical properties. Its synthesis is accessible through established organic chemistry methodologies like the Claisen condensation. The presence of the 1,3-diketone functional group suggests a rich chemistry, including keto-enol tautomerism and the potential for diverse biological activities, particularly as an antioxidant. While direct experimental evidence for its biological role is currently lacking, the known activities of similar compounds provide a strong rationale for further investigation of this molecule in the context of drug discovery and development. Future research should focus on obtaining detailed experimental data for its physical properties, exploring its synthetic utility, and conducting comprehensive biological screening to uncover its therapeutic potential.

References

- 1. This compound [oakwoodchemical.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 1,3-Bis(4-chlorophenyl)-1,3-propanedione | C15H10Cl2O2 | CID 97083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dspace.rri.res.in [dspace.rri.res.in]

- 6. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protective activities of some phenolic 1,3-diketones against lipid peroxidation: possible involvement of the 1,3-diketone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 1,3-Bis(4-chlorophenyl)propane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and known properties of 1,3-Bis(4-chlorophenyl)propane-1,3-dione. The information is intended to support laboratory research and drug development activities by consolidating key data on hazards, safe handling procedures, and available experimental context.

Chemical and Physical Properties

This compound is a dicarbonyl compound with the molecular formula C₁₅H₁₀Cl₂O₂. Below is a summary of its key identifiers and properties.

| Property | Value |

| CAS Number | 18362-49-7 |

| Molecular Formula | C₁₅H₁₀Cl₂O₂ |

| Molecular Weight | 293.15 g/mol |

| Appearance | Solid (Form may vary) |

| Synonyms | 1,3-bis(p-chlorophenyl)-1,3-propanedione |

Safety and Hazard Information

Comprehensive analysis of available safety data sheets (SDS) indicates that this compound presents several hazards that require strict adherence to safety protocols.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

-

Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1][2]

-

Serious Eye Irritation, Category 2: Causes serious eye irritation.[1][2]

-

Hazardous to the Aquatic Environment, Acute Hazard, Category 1: Very toxic to aquatic life.[1][2]

Signal Word: Warning[1]

Hazard Pictograms:

-

Health Hazard

-

Exclamation Mark

-

Environment

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H319: Causes serious eye irritation.[1]

-

H400: Very toxic to aquatic life.[1]

Precautionary Measures and First Aid

Strict adherence to the following precautionary statements is mandatory when handling this compound.

| Precautionary Category | Statements |

| Prevention | P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P273: Avoid release to the environment.[2] |

| Response | P301+P317: IF SWALLOWED: Get medical help.[2] P330: Rinse mouth.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P391: Collect spillage.[2] |

| Disposal | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] |

Toxicological Data

| Parameter | Value | Classification Basis |

| LD50 (Oral, Rat) | 300 - 2000 mg/kg (est.) | Based on GHS Category 4 classification for acute oral toxicity.[2] |

| Aquatic Toxicity | Very toxic | Classified as Hazardous to the aquatic environment, acute hazard, Category 1.[1][2] |

Experimental Protocols

General Handling and Storage Protocol

The following workflow outlines the essential steps for the safe handling and storage of this compound in a laboratory setting.

Synthesis Protocol (General)

A common method for the synthesis of 1,3-diaryl-1,3-propanediones is the Claisen condensation. The following provides a generalized, non-exhaustive protocol for the synthesis of this compound. Note: This is a representative procedure and must be adapted and optimized with appropriate safety considerations for any specific laboratory application.

Reaction: 4'-Chloroacetophenone + Ethyl 4-chlorobenzoate → this compound

Reagents and Equipment:

-

4'-Chloroacetophenone

-

Ethyl 4-chlorobenzoate

-

Strong base (e.g., sodium hydride, sodium amide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Apparatus for work-up (separatory funnel, etc.)

-

Purification apparatus (e.g., recrystallization setup, column chromatography)

Generalized Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend the strong base in the anhydrous solvent within the round-bottom flask.

-

Addition of Ketone: Slowly add a solution of 4'-chloroacetophenone in the anhydrous solvent to the base suspension while stirring.

-

Formation of Enolate: Allow the mixture to stir at room temperature or with gentle heating to facilitate the formation of the enolate.

-

Addition of Ester: Add a solution of ethyl 4-chlorobenzoate in the anhydrous solvent to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Quenching and Work-up: After completion, cool the reaction mixture and carefully quench it with an acidic aqueous solution. Extract the product into an organic solvent.

-

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the peer-reviewed scientific literature detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. While other dione-containing compounds have been investigated for various biological effects, including enzyme inhibition, these findings cannot be directly extrapolated to the title compound.

Researchers investigating the biological effects of this compound should consider screening it against various enzyme classes, particularly those known to interact with dicarbonyl motifs.

Conclusion

This compound is a chemical compound that requires careful handling due to its acute oral toxicity, potential for serious eye irritation, and high toxicity to aquatic life. All handling should be conducted in a controlled laboratory environment with appropriate personal protective equipment and engineering controls. While a general synthesis protocol can be outlined, further research is needed to establish detailed biological activity and specific toxicological parameters. This guide serves as a foundational resource for the safe and informed use of this compound in a research and development setting.

References

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 1,3-Bis(4-chlorophenyl)propane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-Bis(4-chlorophenyl)propane-1,3-dione. The information presented herein is intended to assist researchers and scientists in the fields of chemistry and drug development in the accurate identification and characterization of this compound through the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary